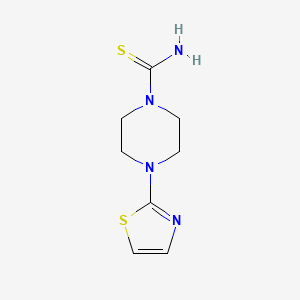
1-benzyl-3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde (or BMPPC) is an organic compound belonging to the group of pyrazole derivatives, which are nitrogen-containing heterocyclic compounds with a five-member ring structure. BMPPC is a colorless, crystalline solid that is soluble in water and ethanol. It has a melting point of 124-125°C and a boiling point of 300°C. BMPPC has a wide range of applications in scientific research, including synthesis, drug development, and biochemistry.
Aplicaciones Científicas De Investigación
Synthesis of Novel Heterocycles
Researchers have explored the use of pyrazole-based compounds as precursors in the synthesis of diverse novel heterocycles. For instance, Baashen et al. (2017) utilized a pyrazole derivative for creating a series of new heterocycles through reactions with different hydrazides and other compounds, highlighting the compound's versatility in synthesizing structurally varied molecules with potential chemical and pharmacological applications Baashen, B. F. Abdel-Wahab, & G. El‐Hiti, 2017.
Antimicrobial Activity
The modification of pyrazole compounds to enhance their biological activities has been a significant area of research. Hamed et al. (2020) synthesized chitosan Schiff bases using heteroaryl pyrazole derivatives and evaluated their antimicrobial activity, showcasing the potential of pyrazole-based compounds in developing new antimicrobial agents Hamed, Ismail A. Abdelhamid, G. Saad, N. A. Elkady, & M. Elsabee, 2020.
Chemical Properties and Molecular Structures
The study of pyrazole derivatives extends to examining their chemical properties and molecular structures. Cuartas et al. (2017) detailed the synthesis of reduced bipyrazoles from a pyrazole precursor, providing insight into the molecular structures and supramolecular assembly of these compounds. This research contributes to understanding the structural aspects of pyrazole derivatives and their potential applications in material science Cuartas, B. Insuasty, J. Cobo, & C. Glidewell, 2017.
Antiproliferative Agents
The exploration of pyrazole derivatives as potential antiproliferative agents highlights their application in medicinal chemistry. Bhat et al. (2016) synthesized a series of pyrazole-carbaldehyde compounds and evaluated their in vitro antimicrobial and antioxidant activities, with some compounds displaying promising results. This study underscores the therapeutic potential of pyrazole derivatives Bhat, G. K. Nagaraja, Reshma Kayarmar, S. K. Peethamber, & R. MohammedShafeeulla, 2016.
Propiedades
IUPAC Name |
1-benzyl-3-(3-methylphenyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-14-6-5-9-16(10-14)18-17(13-21)12-20(19-18)11-15-7-3-2-4-8-15/h2-10,12-13H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFWJVUVEURHRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN(C=C2C=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}ethylidene)-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2706910.png)
![methyl 2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]acetate](/img/structure/B2706912.png)


![3-[[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2706916.png)

![N-(3,4-dimethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2706919.png)




![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2706926.png)

